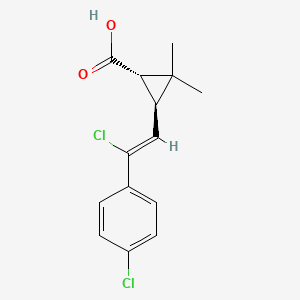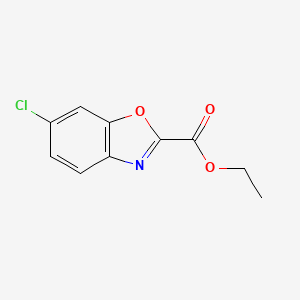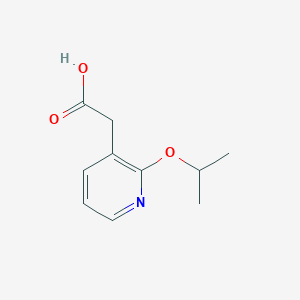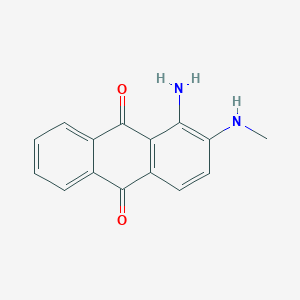
9,10-Anthracenedione, 1-amino-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-2-(methylamino)anthracene-9,10-dione can be synthesized through the reaction of aminohaloanthraquinones with morpholine, monoethanolamine, or diethanolamine . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to facilitate the substitution of the halogen atom with the amino group.
Industrial Production Methods
In industrial settings, the production of 1-amino-2-(methylamino)anthracene-9,10-dione often involves the use of large-scale reactors where the reactants are mixed and heated under precise conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones
Scientific Research Applications
1-amino-2-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of colored smoke and dye packs for security purposes
Mechanism of Action
The mechanism of action of 1-amino-2-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. In the context of its anticancer activity, the compound is known to inhibit topoisomerases, which are essential enzymes for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-amino-2-(methylamino)anthracene-9,10-dione is unique among anthraquinone derivatives due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 1-amino-2-dimethylaminoanthraquinone
- 1-amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}aminoanthracene-9,10-dione
- 3-dimethylaminoanthraquinone
These compounds share a common anthraquinone core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
62468-68-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-amino-2-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,16H2,1H3 |
InChI Key |
DWVRNKJOKISAOG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


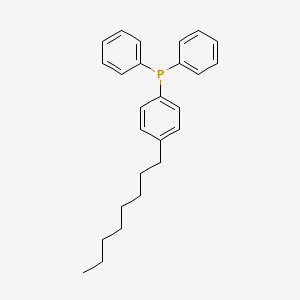
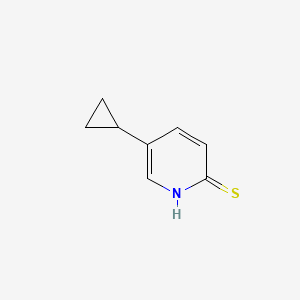
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
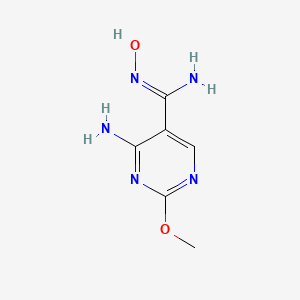
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


